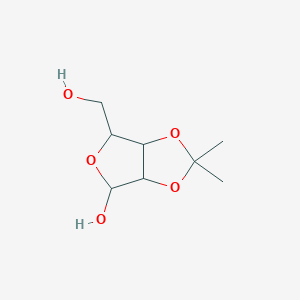

2,3-o-Isopropylidene-l-ribofuranose

CAS No.:

Cat. No.: VC13330855

Molecular Formula: C8H14O5

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O5 |

|---|---|

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | 6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |

| Standard InChI | InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3 |

| Standard InChI Key | OYYTWUSIDMJZCP-UHFFFAOYSA-N |

| SMILES | CC1(OC2C(OC(C2O1)O)CO)C |

| Canonical SMILES | CC1(OC2C(OC(C2O1)O)CO)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2,3-O-Isopropylidene-L-ribofuranose (CHO, molecular weight 190.19 g/mol) is a pentose sugar derivative derived from L-arabinose. The isopropylidene group forms a cyclic ketal by bridging the 2- and 3-hydroxyl groups, leaving the 1- and 5-hydroxyl groups available for further modifications. This protection confers stability against nucleophilic attacks and oxidation, critical for multi-step syntheses.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 190.19 g/mol |

| CAS Number | Not explicitly listed |

| Protection Groups | 2,3-O-isopropylidene |

| Chiral Centers | C1, C2, C3, C4 |

| Solubility | Polar aprotic solvents (e.g., DMF, acetone) |

The stereochemistry at C1 (α/β anomerism) influences reactivity, with the α-anomer predominating in synthetic applications due to its kinetic stability.

Synthesis Methods

Starting Materials and Protection Strategies

The synthesis begins with L-arabinose, which undergoes sequential protection steps. A common route involves:

-

Ketal Formation: Reacting L-arabinose with acetone and an acid catalyst (e.g., toluene-p-sulfonic acid) to install the isopropylidene group.

-

Selective Deprotection: Controlled hydrolysis or enzymatic methods to expose specific hydroxyl groups for downstream reactions.

Source details a related synthesis for the D-ribofuranose analog, highlighting the use of phase-transfer catalysts (e.g., triethyl benzyl ammonium chloride) and borohydride reduction for deoxygenation. While the L-isomer requires distinct starting materials, analogous protecting group strategies apply.

Industrial and Laboratory-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors and recyclable solvents (e.g., hexamethylphosphoric triamide) are employed to enhance yield and reduce waste . Laboratory syntheses often use milder conditions, such as methanesulfonic acid catalysis, to preserve stereochemical integrity.

Applications in Organic Synthesis

Nucleoside and Nucleotide Analogues

The compound serves as a scaffold for antiviral and anticancer nucleosides. For example, the 5-hydroxyl group can be substituted with heterocyclic bases (e.g., adenine, cytosine) to mimic natural nucleotides.

α-Amino Acid Production

By functionalizing the 1-hydroxyl group, researchers synthesize non-proteinogenic α-amino acids used in peptide therapeutics. The isopropylidene group ensures regioselectivity during amination or alkylation steps.

Glycosylation Reactions

As a glycosyl donor, 2,3-O-isopropylidene-L-ribofuranose facilitates the construction of oligosaccharides and glycoconjugates. Its stability under acidic conditions enables sequential glycosylations without premature deprotection.

Recent Research Advancements

Biocatalytic Modifications

Recent studies explore enzymatic methods to resolve racemic mixtures or introduce uncommon functional groups. Lipases and glycosidases have been engineered to recognize the protected sugar, enabling greener syntheses.

Drug Delivery Systems

The compound’s hydrophobicity (due to the isopropylidene group) enhances lipid bilayer permeability, making it a candidate for prodrug formulations. For instance, conjugation with anticancer agents improves tumor targeting.

Challenges and Future Directions

Sustainability in Synthesis

Current methods rely on toxic solvents (e.g., dichloromethane) and stoichiometric reagents. Future work may focus on catalytic systems (e.g., organocatalysts) and bio-based acetone sources to reduce environmental impact .

Expanding Biomedical Applications

Ongoing trials investigate the compound’s derivatives as inhibitors of viral polymerases and glycosidases. Structural optimizations, such as fluorination at C5, could enhance metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume